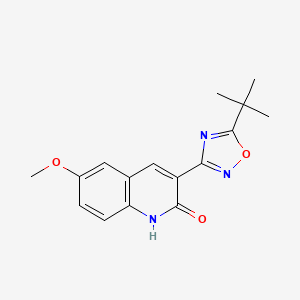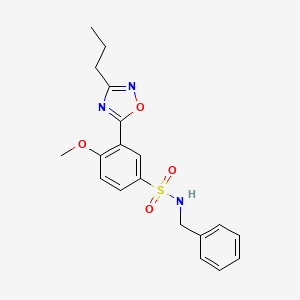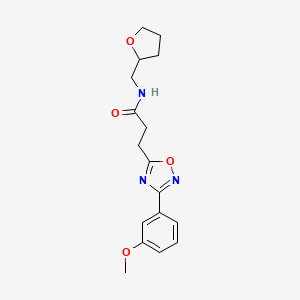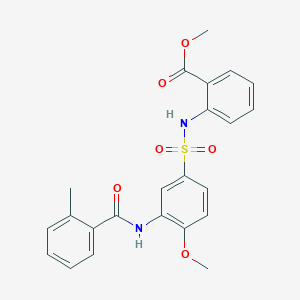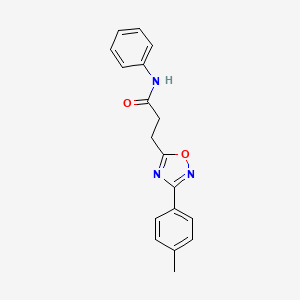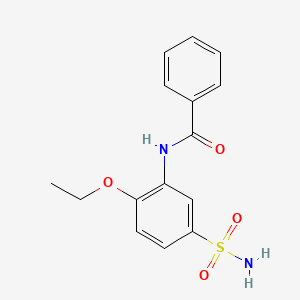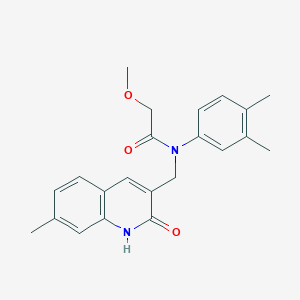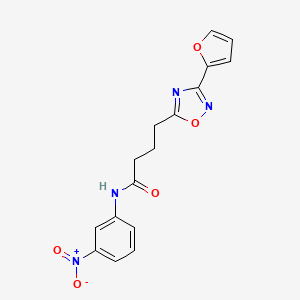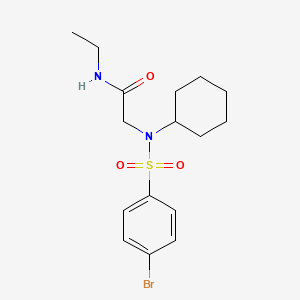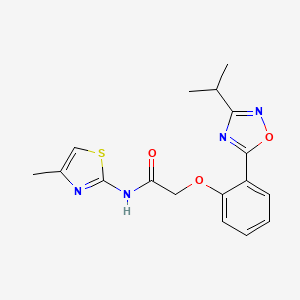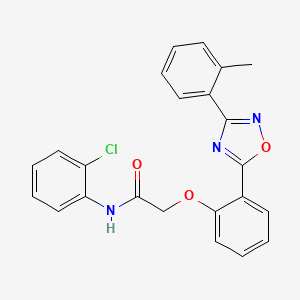
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide, also known as HQMMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQMMA belongs to the class of organic compounds known as quinolines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various cellular pathways. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been found to inhibit the NF-κB pathway, a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit topoisomerase II activity. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has also been found to reduce oxidative stress and inflammation in the brain, which is believed to contribute to its neuroprotective effects.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has several advantages for use in lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide also has some limitations, such as its poor solubility in water and its limited stability under certain conditions.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide. One potential direction is to investigate the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide as a potential therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide and to identify its molecular targets. Finally, the development of novel analogs of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide with improved pharmacological properties may lead to the discovery of more potent and selective compounds for use in various therapeutic applications.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzyl alcohol with 3-hydroxy-2-methyl-4H-pyran-4-one to form 2-(2-hydroxy-3-quinolinylmethyl)phenol. The intermediate is then reacted with 2-bromo-4-methylthiophene-3-carboxylic acid to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-6-4-8-18(12-15)24(22(26)20-10-5-11-27-20)14-17-13-16-7-2-3-9-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZHONWEGEVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


